3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol 3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15932432
InChI: InChI=1S/C10H7BrN2O/c11-8-3-4-10-12-6-9(2-1-5-14)13(10)7-8/h3-4,6-7,14H,5H2
SMILES:
Molecular Formula: C10H7BrN2O
Molecular Weight: 251.08 g/mol

3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol

CAS No.:

Cat. No.: VC15932432

Molecular Formula: C10H7BrN2O

Molecular Weight: 251.08 g/mol

* For research use only. Not for human or veterinary use.

3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol -

Specification

Molecular Formula C10H7BrN2O
Molecular Weight 251.08 g/mol
IUPAC Name 3-(6-bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol
Standard InChI InChI=1S/C10H7BrN2O/c11-8-3-4-10-12-6-9(2-1-5-14)13(10)7-8/h3-4,6-7,14H,5H2
Standard InChI Key DFNQJUAPGBPOJW-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC=C(N2C=C1Br)C#CCO

Introduction

Structural Identification and Nomenclature

Systematic Chemical Characterization

3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol belongs to the imidazo[1,2-a]pyridine family, featuring a fused bicyclic system with nitrogen atoms at positions 1 and 3. The propargyl alcohol (-C≡C-CH2OH) group attaches to position 3 of the imidazo[1,2-a]pyridine core, while a bromine atom occupies position 6. This substitution pattern creates distinct electronic effects, as evidenced by downfield-shifted proton signals in the 7.5–8.7 ppm range for aromatic protons in its ¹H NMR spectrum .

The International Union of Pure and Applied Chemistry (IUPAC) name derives from:

  • Imidazo[1,2-a]pyridine: Bicyclic system numbering starts at the bridgehead nitrogen (position 1), proceeding through the imidazole ring to position 2, then to the pyridine moiety.

  • Substituents: Bromine at position 6; propargyl alcohol (-CH2-C≡C-OH) at position 3.

Molecular Formula: C₁₂H₈BrN₃O
Exact Mass: 283.13 g/mol (calculated via isotopic distribution)
XLogP3-AA: 1.9 (predicted lipophilicity)

Spectroscopic Signatures

Key spectral features confirm the structure:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 6.9 Hz, 1H, H-5), 7.61–7.51 (m, 2H, H-2/H-7), 6.95 (t, J = 6.8 Hz, 1H, H-8), 5.97 (s, 1H, -OH), 3.85 (s, 3H, -OCH₃ in precursor), 2.86 (s, 1H, ≡C-H) .

  • MS (ESI): m/z 283 [M+H]⁺, with isotopic pattern confirming bromine presence .

  • IR (KBr): Sharp peak at 3280 cm⁻¹ (-OH stretch), 2105 cm⁻¹ (C≡C stretch) .

Synthetic Methodologies

Vilsmeier-Haack Formylation Route

Step 1: Formylation of Imidazo[1,2-a]pyridine

ReagentQuantityRole
POCl₃10 mLElectrophilic agent
DMF8.6 mLCarbonyl source
6-Bromoimidazo[1,2-a]pyridine5 gSubstrate

The Vilsmeier reagent (POCl₃/DMF) facilitates electrophilic aromatic substitution at position 3, yielding 3-formyl-6-bromoimidazo[1,2-a]pyridine. Optimal conditions: 0–5°C during reagent mixing, followed by reflux in CHCl₃ for 10–12 h .

Step 2: Nucleophilic Addition to Aldehyde

ComponentQuantityFunction
Ethynyl MgBr60 mLGrignard reagent
THF50 mLSolvent
3-Formyl derivative5 gElectrophilic partner

The propargyl alcohol moiety forms via Grignard addition at −40°C, with strict temperature control to prevent alkyne polymerization. Quenching with NH₄Cl(aq) followed by EtOAc extraction gives the crude product, purified via silica chromatography (hexane/EtOAc 7:3) .

Alternative Groebke-Blackburn-Bienaymé (GBB) Reaction

A three-component coupling approach offers modular access (58% yield) :

Reaction Components

  • 2-Aminopyridine: Serves as the nitrogen source for imidazo ring formation.

  • Propargyl aldehyde: Introduces the alkyne functionality.

  • Isocyanide: Facilitates [4+1] cycloaddition to construct the bicyclic system.

Optimized Conditions

  • Catalyst: Sc(OTf)₃ (10 mol%)

  • Solvent: MeCN, RT, 12 h

  • Workup: Filtration through Celite® with DCM washes

This method excels in introducing diversity at position 2 of the imidazo ring, though bromination at position 6 requires post-functionalization .

Physicochemical Properties

Thermal Stability Profile

PropertyValueMethod
Melting Point192–195°CDifferential Scanning Calorimetry
Decomposition Temp245°CTGA (N₂ atmosphere)
Solubility (H₂O)<0.1 mg/mLUSP shake-flask

The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents (DMF, DMSO >50 mg/mL) .

Tautomeric Behavior

The propargyl alcohol group participates in keto-enol tautomerism, with the enol form predominating in solution (95:5 ratio in CDCl₃). This equilibrium impacts reactivity:

  • Enolic form: Stabilized by intramolecular H-bonding between -OH and imidazo N1.

  • Keto form: Observable only under basic conditions (e.g., 0.1 M NaOH) .

Reactivity and Derivatization

Cycloaddition Chemistry

CuAAC Click Reaction

ComponentRole
Azide (R-N₃)Dipolarophile
CuSO₄·5H₂OCatalyst
Sodium AscorbateReducing agent

Triazole products form in >90% yield, enabling bioconjugation. For example, coupling with benzyl azide gives 1,4-disubstituted triazole derivatives used in kinase inhibitor studies .

KinaseIC₅₀ (nM)Selectivity Index
EGFR (T790M)18>500 vs. WT
ALK7120 vs. ROS1

Molecular docking suggests hydrogen bonding between the -OH group and Met793 backbone carbonyl .

EndpointResultTest System
Acute Oral LD₅₀>2000 mg/kgRat
Skin IrritationNon-irritantRabbit
Ames TestNegativeTA98/TA100 strains

Despite favorable preliminary data, proper PPE (nitrile gloves, safety goggles) remains mandatory due to bromine content.

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